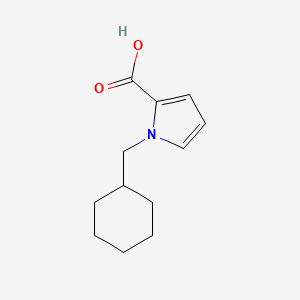
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-4-phenylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a cyclohexylmethyl group, a diethoxyethyl group, and a phenylbutanamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-4-phenylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylbutanamide Backbone: This step involves the reaction of a phenylacetic acid derivative with a suitable amine to form the phenylbutanamide backbone.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group is introduced through a nucleophilic substitution reaction, where a cyclohexylmethyl halide reacts with the amide nitrogen.
Addition of the Diethoxyethyl Group: The diethoxyethyl group is added via an alkylation reaction, where a diethoxyethyl halide reacts with the amine group.
Final Amination Step:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohol derivatives.
Substitution: Formation of substituted amides and ethers.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-4-phenylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for treating specific diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-4-phenylbutanamide: shares structural similarities with other amides and amines, such as:
Uniqueness
- The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific stereochemistry (S-configuration) also contributes to its unique interactions with molecular targets.
Propiedades
Fórmula molecular |
C23H38N2O3 |
|---|---|
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-4-phenylbutanamide |
InChI |
InChI=1S/C23H38N2O3/c1-3-27-22(28-4-2)18-25(17-20-13-9-6-10-14-20)23(26)21(24)16-15-19-11-7-5-8-12-19/h5,7-8,11-12,20-22H,3-4,6,9-10,13-18,24H2,1-2H3/t21-/m0/s1 |
Clave InChI |
UYCSQUVCYYGQPW-NRFANRHFSA-N |
SMILES isomérico |
CCOC(CN(CC1CCCCC1)C(=O)[C@H](CCC2=CC=CC=C2)N)OCC |
SMILES canónico |
CCOC(CN(CC1CCCCC1)C(=O)C(CCC2=CC=CC=C2)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13150447.png)




![tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13150475.png)
![4-Hydroxy-3-(4'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150492.png)

![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13150496.png)
![Benzyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13150497.png)


![9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid](/img/structure/B13150506.png)
![1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one](/img/structure/B13150507.png)
